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Abstract

This guide provides an in-depth technical analysis of 4-Bromo-2,6-difluorophenol (CAS No.
104197-13-9), a halogenated aromatic compound of significant interest in the pharmaceutical,
agrochemical, and specialty materials industries. We will explore its fundamental
physicochemical properties, detail robust and validated synthetic protocols, and examine the
strategic implications of its unique molecular architecture on its reactivity and application as a
pivotal building block. This document is intended for researchers, synthetic chemists, and
process development scientists seeking to leverage this versatile intermediate for the creation
of novel and complex molecules.

Introduction: The Significance of Halogenated
Phenolic Building Blocks

The incorporation of fluorine and bromine atoms into organic molecules is a well-established
strategy in medicinal and materials chemistry for modulating a compound's physicochemical
and biological properties. 4-Bromo-2,6-difluorophenol presents a unique trifecta of functional
handles: a nucleophilic and acidic hydroxyl group, two electron-withdrawing fluorine atoms
ortho to the hydroxyl group, and a bromine atom at the para position, which is an excellent
leaving group for cross-coupling reactions.
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This strategic arrangement of functional groups makes 4-Bromo-2,6-difluorophenol a highly
valuable and versatile intermediate.[1] The fluorine atoms enhance metabolic stability and can
influence pKa and binding affinity, while the bromine atom serves as a key reaction site for
building molecular complexity. This guide will provide the technical foundation necessary to
effectively utilize this powerful synthetic tool.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its
effective use in synthesis and for ensuring safe handling. The key properties of 4-Bromo-2,6-
difluorophenol are summarized below.

Physicochemical Data

The compound is a white to off-white crystalline solid at room temperature and is sparingly
soluble in water.[2]

Property Value Source
CAS Number 104197-13-9 [2][3]
Molecular Formula CeH3BrrF20 [2][3]
Molecular Weight 208.99 g/mol [3]
Appearance White to off-white crystalline 2]

powder
Melting Point 60.0 to 64.0 °C [4]
Boiling Point 180.2 + 35.0 °C (Predicted) ECHEMI[2]
Density 1.858 + 0.06 g/cm? (Predicted) ECHEMI[2]
pKa 6.89 + 0.23 (Predicted) Guidechem
XLogP3 2.5 Guidechem

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-2,6-
difluorophenol.

e 'H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum provides definitive
structural information. A published spectrum shows the following key signals:

o 1H-NMR (400 MHz, DMSO-ds): & 10.49 (s, 1H, -OH), 7.35 (d, J=6.2 Hz, 2H, Ar-H).[5] The
singlet at 10.49 ppm is characteristic of the acidic phenolic proton. The doublet at 7.35
ppm corresponds to the two equivalent aromatic protons, with the splitting pattern arising
from coupling to the ortho fluorine atoms.

e 13C NMR: While a publicly available experimental spectrum is elusive, the expected shifts
can be predicted. One would anticipate signals for four distinct carbon environments. The
carbon attached to the hydroxyl group (C1) would appear downfield, followed by the carbons
bonded to fluorine (C2, C6) and the carbon bonded to bromine (C4). The remaining two
equivalent aromatic carbons (C3, C5) would be the most upfield. All aromatic carbon signals
would exhibit splitting due to C-F coupling.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized
by a strong, broad absorption band in the region of 3200-3500 cm~1 corresponding to the O-
H stretching of the phenolic group. Aromatic C-H stretching would appear around 3000-3100
cm~1, Strong C-F stretching bands would be visible in the fingerprint region, typically
between 1100-1300 cm~1.

o Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]* due to the presence of one bromine atom ("°Br and 1Br in
approximately a 1:1 ratio). Therefore, two peaks of similar intensity at m/z 208 and 210
would be expected.

Synthesis Protocols and Mechanistic
Considerations

4-Bromo-2,6-difluorophenol is produced synthetically, as it has no known natural sources.[2]
The most common and direct approach is the electrophilic bromination of 2,6-difluorophenol.
The fluorine atoms are deactivating, but the hydroxyl group is a powerful ortho-, para-director.
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Due to steric hindrance from the ortho fluorine atoms, the incoming electrophile (Br*) is
directed exclusively to the para position.

Two field-proven protocols are detailed below, offering flexibility in reagent choice and reaction
conditions.

Protocol 1: Bromination using N-Bromosuccinimide
(NBS)

This method utilizes a solid, easy-to-handle brominating agent and is often preferred for its high
selectivity and milder conditions.

up & Isolat

" nnnnnnnnn swp ) [ Reaction

Work-1 tion
Dissolve 2,6-Difluorophenol Coolto 0 °C . stirat Room Temp ) | o (Co " N pinte with water || EXtract wit h Dry Organic Layer
[ O oM )—»( loe Bath) jH[Add NBS Portion wwse)a[ o Concentrate in vacuo Dilute with Water Byl Acetate (NaaS0n) Evaporate Solvent

4-Bromo-2,6-difiuorophenol
(Light Yellow Liquid)

Click to download full resolution via product page
Caption: Workflow for the synthesis of 4-Bromo-2,6-difluorophenol using NBS.
Step-by-Step Methodology:[5]

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-
difluorophenol (10.0 g, 76.86 mmol) in dimethylformamide (DMF, 60 mL).

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide
(NBS) (13.68 g, 76.86 mmol) portion-wise, maintaining the temperature below 5 °C.

o Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for
20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the bulk of the DMF.
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o Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50
mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulphate, filter, and
concentrate under reduced pressure to afford the crude product. The reference protocol
reports a 93% yield of a light yellow liquid.[5] Further purification can be achieved via
distillation or column chromatography if necessary.

Protocol 2: Bromination using Elemental Bromine

This classic method employs liquid bromine and requires careful handling but is highly
effective.

Step-by-Step Methodology:[6]

e Reaction Setup: In a fume hood, prepare a solution of 2,6-difluorophenol (1.3 g) in dry
carbon disulfide (10 cm3). In a separate vessel, prepare a solution of bromine (1.6 g) in dry
carbon disulfide (10 cm3).

e Reagent Addition: Add the bromine solution to the 2,6-difluorophenol solution over 5 minutes
with stirring. Add 5 drops of 48% hydrobromic acid as a catalyst.

» Reaction: Heat the mixture to reflux for 2 hours. Allow it to stand at ambient temperature for
16 hours, followed by another 4 hours of heating.

¢ Quenching & Work-up: Pour the cooled reaction mixture into water (20 cm?3) and add a
saturated sodium metabisulfite solution (30 cm3) to quench any excess bromine.

o Extraction: Separate the organic layer. Wash sequentially with saturated sodium hydrogen
carbonate solution (20 cm?) and water (20 cm3).

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the
solvent under reduced pressure. The crude product can be purified by Kugelrohr distillation
(oven temperature 100 °C, ca. 20 mmHg) to yield the product as a white solid.[6]

Reactivity and Synthetic Applications
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The true value of 4-Bromo-2,6-difluorophenol lies in its predictable and versatile reactivity,
allowing for its strategic incorporation into more complex target molecules.
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Caption: Key reaction pathways for 4-Bromo-2,6-difluorophenol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most synthetically versatile site on the molecule. It readily participates in a
wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern
drug discovery.[1]

e Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.
The bromine atom of 4-Bromo-2,6-difluorophenol can be coupled with various aryl or vinyl
boronic acids or esters. This reaction is instrumental in constructing bi-aryl scaffolds, which
are common motifs in many active pharmaceutical ingredients (APIs).[1] The reaction
provides a direct route to substituted 2,6-difluorobiphenyl-4-ols.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized.
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o Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., K2COs, NaH) followed
by reaction with an alkyl halide (R-X) yields the corresponding aryl ether. This is a common
strategy for introducing side chains that can modulate solubility or interact with biological
targets.

Role as a Key Structural Motif

While specific publicly disclosed APIs directly using this starting material are not readily
available, numerous patents highlight the importance of the 4-bromo-2,6-difluoro-substituted
aromatic core in the development of bioactive compounds. For instance, related structures like
2-bromo-4-fluoro-6-nitrophenol have been shown to possess agricultural bactericidal and
herbicidal activity, demonstrating the value of this halogenation pattern in agrochemical
research.[7] The compound serves as a critical building block for creating libraries of novel
molecules for high-throughput screening in drug and agrochemical discovery programs.[1]

Safety, Handling, and Storage

Proper handling of 4-Bromo-2,6-difluorophenol is essential to ensure laboratory safety. It is
classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4]
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Hazard Category

GHS Classification & Precautionary
Statements

Acute Toxicity

H302: Harmful if swallowed. P270: Do not eat,
drink or smoke when using this product. P264:

Wash skin thoroughly after handling.

Skin Irritation

H315: Causes skin irritation. P280: Wear
protective gloves. P302+P352: IF ON SKIN:

Wash with plenty of water.

Eye Irritation

H319: Causes serious eye irritation. P280: Wear
eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Respiratory Irritation

H335: May cause respiratory irritation. P261:
Avoid breathing dust.

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash

stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is

recommended to store under an inert atmosphere as the compound may be air sensitive.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.
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Conclusion

4-Bromo-2,6-difluorophenol is more than just a chemical intermediate; it is a strategic tool for
molecular design. Its unique combination of a reactive bromine atom for C-C bond formation
and a modifiable hydroxyl group, all on a metabolically robust difluorinated ring, provides
chemists with a reliable and versatile platform for innovation. The detailed protocols and data
presented in this guide offer a comprehensive resource for scientists aiming to harness the
synthetic potential of this key building block in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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